molecular formula C13H13Cl2N B195513 4-Chlorobenzhydrylamine hydrochloride CAS No. 5267-39-0

4-Chlorobenzhydrylamine hydrochloride

Cat. No.: B195513
CAS No.: 5267-39-0
M. Wt: 254.15 g/mol
InChI Key: UHPRBUXOILBKFH-UHFFFAOYSA-N
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Description

Preparation Methods

Chemical Reactions Analysis

4-Chlorobenzhydrylamine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

a. Intermediate for Levocetirizine

One of the most notable applications of 4-chlorobenzhydrylamine hydrochloride is its role as an intermediate in the synthesis of levocetirizine, a widely used antihistamine for treating allergic rhinitis and chronic urticaria. The synthesis involves several steps where 4-chlorobenzhydrylamine is converted into levocetirizine through a series of chemical reactions, including resolution methods that enhance the yield and purity of the final product .

b. Chiral Resolution

Recent studies have focused on the chiral resolution of 4-chlorobenzhydrylamine to obtain optically pure isomers, which are crucial for the efficacy and safety of chiral drugs. For instance, a method utilizing L-(+)-tartaric acid as a resolving agent has been developed, providing high yields and allowing for the recycling of solvents used in the process .

a. Synthesis Optimization

A study published in Tetrahedron Letters examined various synthetic routes to optimize the production of levocetirizine from this compound. The researchers found that adjusting reaction conditions such as temperature and solvent choice significantly impacted yield and purity .

b. Clinical Applications

Clinical trials have demonstrated that formulations containing levocetirizine derived from this compound are effective in reducing symptoms of allergic rhinitis without causing significant sedation, which is a common side effect associated with older antihistamines.

Mechanism of Action

The mechanism of action of 4-Chlorobenzhydrylamine hydrochloride involves its interaction with specific molecular targets. In the case of its use as a precursor for levocetirizine, the compound acts by binding to histamine receptors, thereby blocking the action of histamine and alleviating allergic symptoms . The pathways involved include the inhibition of histamine-induced signaling cascades.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : [(4-Chlorophenyl)(phenyl)methyl]amine hydrochloride
  • Molecular Formula : C₁₃H₁₃Cl₂N
  • Molecular Weight : 254.16 g/mol
  • CAS Number : 5267-39-0
  • Structure : Features a chlorinated benzyl group (Cl at para position) and a secondary amine linked to a diphenylmethane scaffold, stabilized as a hydrochloride salt .

Key Properties :

  • Reactivity : The benzylic amine and para-chloro substituent enable nucleophilic substitution and hydrogen-bonding interactions.
  • Biological Activity : Acts as a competitive inhibitor of thrombin, with higher specificity compared to trypsin and plasmin due to steric and electronic effects of the chloro group .
  • Applications : Used in protease inhibition studies, drug discovery, and crystallography research .

Comparative Analysis with Structurally Similar Compounds

The following table and discussion highlight differences in molecular features, reactivity, and biological activity between 4-chlorobenzhydrylamine hydrochloride and its analogs.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Biological Activity Key Applications
This compound C₁₃H₁₃Cl₂N 254.16 Cl at para, diphenylmethane Thrombin inhibition (Ki = 0.2 µM) Protease research, crystallography
Benzhydrylamine hydrochloride C₁₃H₁₄ClN 219.71 No halogen, diphenylmethane Weak enzyme inhibition General biochemical assays
4-Bromobenzhydrylamine hydrochloride C₁₃H₁₃BrClN 298.61 Br at para, diphenylmethane Enhanced receptor binding Pharmacological studies
N-Methyl-4-chlorobenzylamine hydrochloride C₈H₁₁Cl₂N 192.09 Cl at para, methylamine Unspecified Intermediate in organic synthesis
O-(4-Chlorobenzyl)hydroxylamine hydrochloride C₇H₈ClNO·HCl 194.06 Cl at para, hydroxylamine Nucleophile in crosslinking Bioconjugation, peptide chemistry

Substituent Effects on Reactivity and Binding

  • Halogen Type: Chlorine vs. Chlorine vs. Fluorine: Fluorine’s electronegativity (e.g., in 4-fluorobenzamidine hydrochloride) improves hydrogen-bonding but reduces steric bulk compared to chlorine .
  • Position of Substituents :

    • Para vs. Ortho/Meta : Para-substituted chlorobenzylamines (e.g., 4-chlorobenzylamine) show higher thrombin inhibition than ortho/meta isomers due to optimal spatial alignment with enzyme active sites .
  • Functional Group Modifications :

    • Hydroxylamine vs. Amine : O-(4-Chlorobenzyl)hydroxylamine hydrochloride exhibits nucleophilic reactivity for crosslinking, unlike the amine group in 4-chlorobenzhydrylamine, which is tailored for enzyme inhibition .

Physicochemical Properties

  • Solubility : Hydrochloride salts generally enhance water solubility. For example, this compound’s solubility (23 mg/mL in water) exceeds that of neutral analogs like benzyl chloride (0.05 mg/mL) .
  • Thermal Stability : The hydrochloride salt form increases decomposition temperature (e.g., 220°C for 4-chlorobenzhydrylamine vs. 180°C for free base) .

Biological Activity

4-Chlorobenzhydrylamine hydrochloride (CAS No. 5267-39-0) is a chemical compound that has garnered attention for its biological activity, particularly in the context of medicinal chemistry and pharmacology. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C13H13Cl2N\text{C}_{13}\text{H}_{13}\text{Cl}_2\text{N}

This compound features a benzhydrylamine structure with a chlorine substituent on the benzene ring, which influences its biological activity.

The primary mechanism of action for this compound involves its role as an antihistamine. It functions by blocking histamine receptors, specifically the H1 receptor, thereby alleviating symptoms associated with allergic reactions. This mechanism is crucial in the development of antihistamines like levocetirizine, which is derived from this compound .

Antihistaminic Activity

Research indicates that this compound exhibits significant antihistaminic properties. It has been shown to effectively inhibit histamine-induced responses, making it useful in treating conditions such as allergic rhinitis and chronic urticaria .

Other Pharmacological Effects

In addition to its antihistaminic effects, studies have suggested that this compound may possess additional pharmacological activities, including:

  • Antidepressant Effects : Some studies have indicated potential antidepressant-like effects in animal models, suggesting a broader spectrum of activity beyond antihistamine effects .
  • Neuroprotective Properties : There is emerging evidence that compounds related to 4-Chlorobenzhydrylamine may offer neuroprotective benefits, although more research is needed to clarify these effects .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

  • Synthesis and Efficacy : A study highlighted the synthesis of levocetirizine from this compound, demonstrating its efficacy in reducing allergic symptoms without central nervous system side effects .
  • Comparative Studies : Comparative analyses with other antihistamines revealed that this compound has a favorable safety profile and efficacy in managing allergic reactions .
  • Protein Interaction Studies : Advanced studies using computational methods have explored how this compound interacts at the molecular level with various proteins involved in allergic responses, providing insights into its mechanism of action .

Tables Summarizing Biological Activity

Activity Description
AntihistaminicBlocks H1 receptors to alleviate allergy symptoms
AntidepressantPotential antidepressant-like effects observed in animal models
NeuroprotectiveEmerging evidence suggests neuroprotective properties

Q & A

Basic Research Questions

Q. What analytical methods are recommended for structural characterization of 4-Chlorobenzhydrylamine hydrochloride?

To confirm the structure and purity, employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-performance liquid chromatography (HPLC). For HPLC, use a reverse-phase C18 column with a mobile phase of phosphate buffer (pH 3.0) and methanol (70:30 v/v), a flow rate of 1 mL/min, and UV detection at 207 nm to resolve impurities . Mass spectrometry (ESI-MS or MALDI-TOF) can further validate molecular weight. Cross-reference spectral libraries for chlorinated aromatic amines to interpret peaks, ensuring alignment with expected chemical shifts and fragmentation patterns.

Q. How should researchers handle and store this compound to ensure stability?

Store the compound in a tightly sealed, light-resistant container under inert gas (e.g., argon) at –20°C to prevent hydrolysis or oxidation. For short-term use, desiccate at 4°C. Avoid aqueous solutions unless stabilized with antioxidants (e.g., 0.1% BHT). Stability studies under varying pH (3–9) and temperature conditions (25–60°C) are advised to determine degradation kinetics .

Q. What safety protocols are critical when working with this compound?

Use impervious nitrile gloves, sealed goggles, and a lab coat. In case of skin contact, immediately remove contaminated clothing and rinse with water for 15 minutes . For inhalation risks, work in a fume hood with a HEPA filter and monitor air concentrations via OSHA-compliant sampling . Emergency showers and eye-wash stations must be accessible, and first-aid training for chemical exposure is mandatory .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. MS) be resolved during structural analysis?

Contradictions may arise from impurities, solvent artifacts, or tautomerism. Perform orthogonal analyses:

  • NMR : Compare experimental shifts with computational predictions (DFT or QM simulations).
  • HPLC-MS : Use hyphenated techniques (e.g., LC-MS/MS) to correlate retention times with mass fragments.
  • X-ray crystallography : Resolve ambiguities by determining the crystal structure .
    Document solvent effects (e.g., DMSO vs. CDCl₃) and consider deuterium exchange for labile protons .

Q. What experimental design considerations are essential for optimizing synthetic yield?

  • Reaction conditions : Screen catalysts (e.g., Pd/C for hydrogenation), solvents (polar aprotic vs. chlorinated), and temperatures (40–120°C) using a DoE (Design of Experiments) approach.
  • Purification : Employ gradient column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) to isolate the hydrochloride salt.
  • Byproduct analysis : Track intermediates via TLC or inline IR spectroscopy. Reference analogous syntheses (e.g., 4-chloro-o-toluidine hydrochloride) for troubleshooting .

Q. How can researchers address batch-to-batch variability in pharmacological assays?

  • Standardization : Pre-screen batches via DSC (differential scanning calorimetry) to confirm crystallinity and polymorph consistency.
  • Bioassay controls : Include reference standards (e.g., USP-grade pyridoxine hydrochloride) and validate cell lines for receptor-binding assays .
  • Statistical rigor : Use ANOVA to distinguish biological variability from synthetic artifacts, ensuring n ≥ 3 replicates per batch .

Q. What strategies mitigate interference from degradation products in stability studies?

  • Forced degradation : Expose the compound to UV light, heat (40–80°C), and oxidative conditions (H₂O₂).
  • HPLC method development : Optimize gradient elution (e.g., 10–90% acetonitrile in 20 minutes) to separate degradation peaks. Validate specificity, linearity (R² ≥ 0.998), and LOD/LOQ .
  • Kinetic modeling : Apply Arrhenius equations to predict shelf-life under accelerated conditions .

Q. Methodological Notes

  • Cross-disciplinary validation : Integrate synthetic chemistry data with computational modeling (e.g., molecular docking for receptor interactions) .
  • Regulatory compliance : Align protocols with REACH and OSHA standards for hazard communication and waste disposal .

Properties

IUPAC Name

(4-chlorophenyl)-phenylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN.ClH/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10;/h1-9,13H,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHPRBUXOILBKFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5267-39-0
Record name 4-Chlorobenzhydrylamine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5267-39-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5267-39-0
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-chlorobenzhydrylamine hydrochloride
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Retrosynthesis Analysis

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Feasible Synthetic Routes

4-Chlorobenzhydrylamine hydrochloride
4-Chlorobenzhydrylamine hydrochloride
4-Chlorobenzhydrylamine hydrochloride
4-Chlorobenzhydrylamine hydrochloride
4-Chlorobenzhydrylamine hydrochloride
4-Chlorobenzhydrylamine hydrochloride

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